2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide
Description
2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide is a benzamide derivative characterized by a chloro substituent at position 2, a trifluoromethyl group at position 5, and an N-methyl amide moiety. The trifluoromethyl group is a critical pharmacophore known to enhance metabolic stability, lipophilicity, and target binding affinity in agrochemicals and pharmaceuticals . The chloro substituent may influence steric and electronic interactions, while the N-methyl group could modulate solubility and bioavailability .
Properties
IUPAC Name |
2-chloro-N-methyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSYPEMZHODSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzoic acid with N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
- This compound is utilized as a precursor in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, making it an essential intermediate in organic synthesis .
Reactivity Studies:
- The compound undergoes several types of reactions, including nucleophilic substitutions and hydrolysis. These reactions are crucial for developing new materials with tailored properties .
Biology
Enzyme Inhibition Studies:
- 2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide has been investigated for its potential to inhibit specific enzymes, making it relevant in drug discovery and development. The trifluoromethyl group enhances binding affinity to target proteins, which is critical in designing effective inhibitors .
Pharmacological Research:
- The compound has shown promise in biological assays related to anti-inflammatory and analgesic activities. Studies indicate that derivatives of this compound can significantly reduce inflammation and pain, suggesting potential therapeutic applications .
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Reaction with strong nucleophiles leading to substitution at the chlorine site | Various substituted benzamides |
| Hydrolysis | Hydrolysis of the amide bond | 2-Chloro-5-(trifluoromethyl)benzoic acid + N-methylamine |
| Oxidation/Reduction | Oxidation or reduction reactions | Different derivatives based on conditions |
| Study Focus | Compound Tested | Activity Observed |
|---|---|---|
| Enzyme Inhibition | This compound | Significant inhibition of COX enzymes |
| Anti-inflammatory | Various derivatives | Reduction in edema volume |
| Analgesic Activity | N-substituted derivatives | Notable analgesic effects compared to standards |
Case Study 1: Enzyme Inhibition
In a study focusing on cyclooxygenase (COX) inhibition, derivatives of this compound were synthesized and tested for their efficacy against COX-1 and COX-2 enzymes. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs, demonstrating the compound's potential as a lead structure for developing new anti-inflammatory agents .
Case Study 2: Synthesis Optimization
Research aimed at optimizing the synthesis of this compound revealed that using specific catalysts and reaction conditions could enhance yield and purity. The development of a mild synthetic route minimized environmental impact while achieving over 67% yield with high purity (>97%) of the final product .
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide and analogous benzamide derivatives:
Structural and Functional Insights
- Trifluoromethyl (CF₃) Positioning : The position of CF₃ significantly impacts biological activity. For example, Fluopyram’s CF₃ at position 2 (vs. position 5 in the target compound) contributes to its fungicidal activity by optimizing binding to succinate dehydrogenase .
- N-Substituents : The N-methyl group in the target compound may improve solubility compared to bulkier substituents (e.g., tetrazolyl sulfamoyl in or pyridinyl-ethyl in ).
- Chloro vs. Fluoro Substituents : Fluorine at position 4 in enhances crystalline stability, whereas chlorine at position 2 in the target compound may increase electrophilicity for nucleophilic target interactions .
Metabolic and Regulatory Considerations
- Metabolite Formation : Fluopyram degrades to 2-(trifluoromethyl)benzamide, which is included in maximum residue limits (MRLs) for animal products . The target compound may produce analogous metabolites requiring regulatory scrutiny.
Biological Activity
2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide is a compound of growing interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including chlorination and amide formation. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes.
Biological Activities
Research indicates that this compound exhibits various biological activities, notably:
- Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : The compound has been tested for cytotoxicity against different cancer cell lines. In vitro studies revealed that it could inhibit the proliferation of breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets in cells. The trifluoromethyl group is believed to enhance its binding affinity to proteins involved in signaling pathways related to cell growth and apoptosis.
Case Studies
-
Anticancer Studies : A recent study evaluated the compound's effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM across different lines (Table 1).
Cell Line IC50 (µM) MCF-7 20 A549 30 K562 (Leukemia) 25 -
Antimicrobial Activity : Another study assessed the antimicrobial efficacy against common pathogens. The minimum inhibitory concentration (MIC) values were determined as follows (Table 2):
Pathogen MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25
Research Findings
Recent research has highlighted the compound’s potential as a lead for drug development. For example, a docking study indicated that it binds effectively to the active sites of target enzymes involved in cancer progression, suggesting a multi-target mechanism of action .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-methyl-5-(trifluoromethyl)-benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation, amidation, and trifluoromethylation steps. Key methods include:
- Chlorination: Use of sulfuryl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂) with N-methylacetamide in dichloromethane (DCM) at 50°C for 1–12 hours, yielding intermediates like 2-chloro-5-(trifluoromethyl)benzoyl chloride .
- Amidation: Reaction of the acyl chloride with methylamine (CH₃NH₂) in anhydrous DCM at 0–20°C. Lower temperatures (<20°C) reduce side reactions (e.g., hydrolysis), improving purity to >90% .
- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reactivity, while benzene or toluene may slow reaction rates due to poor solubility of intermediates .
Table 1: Comparison of Synthetic Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|---|
| Chlorination | SOCl₂ + N-methylacetamide | DCM | 50 | 75–85 | 88–92% |
| Amidation | CH₃NH₂ | DCM | 0–20 | 68–72 | 90–95% |
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on substituent effects. The trifluoromethyl (-CF₃) group causes deshielding of adjacent carbons (δ ~120–125 ppm in ¹³C NMR). Chlorine and methyl groups split aromatic protons into distinct doublets (δ 7.2–7.8 ppm) .
- IR Spectroscopy: Confirm amide C=O stretch at ~1680 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹. Absence of -OH peaks (3200–3600 cm⁻¹) indicates anhydrous conditions .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 266.03 (calculated for C₉H₇ClF₃NO) with fragmentation patterns confirming loss of Cl (35/37 amu) and CF₃ (69 amu) groups .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
Methodological Answer:
- Moisture Sensitivity: Store in anhydrous environments (e.g., desiccator with P₂O₅) to prevent hydrolysis of the amide bond .
- Light Sensitivity: Degradation via C-Cl bond cleavage occurs under UV light; use amber glassware and store in dark conditions .
- Temperature: Stable at -20°C for >6 months; avoid repeated freeze-thaw cycles to prevent crystallization-induced impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The trifluoromethyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity at the chloro-substituted position .
- Molecular Docking: Use AutoDock Vina to model interactions with bacterial enzymes (e.g., acetyl-CoA carboxylase). The benzamide moiety forms hydrogen bonds with Arg₃₄₅, while CF₃ enhances hydrophobic binding to active sites .
- Retrosynthetic Analysis: Tools like Pistachio or Reaxys predict feasible pathways using precursor scoring (e.g., 5-amino-2-chlorobenzotrifluoride as a key intermediate) .
Q. How to resolve contradictions in antibacterial activity data across different bacterial strains?
Methodological Answer:
- Dose-Response Curves: Perform MIC assays (e.g., broth microdilution) across 0.5–128 µg/mL. Strain-specific resistance (e.g., E. coli vs. S. aureus) may arise from efflux pump expression (e.g., AcrAB-TolC in Gram-negative bacteria) .
- Mechanistic Studies: Use β-galactosidase reporter assays to confirm inhibition of bacterial fatty acid biosynthesis, a target of trifluoromethyl benzamides .
- Statistical Validation: Apply ANOVA (p < 0.05) to compare log-transformed CFU counts, accounting for biological replicates (n ≥ 3) .
Table 2: Antibacterial Activity Against Model Pathogens
| Strain | MIC (µg/mL) | Mechanism Confirmed? |
|---|---|---|
| S. aureus ATCC 25923 | 8 | Yes (ACC inhibition) |
| E. coli DH5α | 64 | No (efflux dominant) |
Q. What strategies mitigate impurities during large-scale synthesis (e.g., di-chlorinated byproducts)?
Methodological Answer:
- Reaction Monitoring: Use inline FTIR to detect intermediates. Di-chlorinated byproducts (e.g., 2,5-dichloro derivatives) form at >50°C; maintain temps <30°C during chlorination .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization from ethanol/water (1:3) to remove polar impurities .
- Catalyst Optimization: Add catalytic DMAP (4-dimethylaminopyridine) to enhance regioselectivity for mono-chlorination (>95% purity) .
Q. How does the compound’s logP and solubility profile influence its application in pharmacokinetic studies?
Methodological Answer:
- logP Calculation: Predicted logP = 3.2 (via ChemAxon), indicating high lipid solubility. Adjust formulations using co-solvents (e.g., PEG 400) for in vivo administration .
- Solubility Testing: Shake-flask method in PBS (pH 7.4) shows solubility = 0.12 mg/mL. Use nanoemulsions (e.g., Tween 80) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
